

IACS-010759 dose-limiting toxicities in preclinical models

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Compound of Interest

Compound Name: IACS-010759

Cat. No.: B608030

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Technical Support Center: IACS-010759 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective mitochondrial complex I inhibitor, **IACS-010759**, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **IACS-010759**?

A1: **IACS-010759** is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition blocks oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production from this pathway.[2] Consequently, cancer cells that are highly dependent on OXPHOS for energy and biosynthesis experience energetic stress, reduced proliferation, and apoptosis.[3]

Q2: What are the known dose-limiting toxicities of **IACS-010759** in preclinical models?

A2: The primary dose-limiting toxicities observed in preclinical models, particularly in mice, are peripheral neuropathy and elevated blood lactate levels.[1][4] At higher doses, a decrease in core body temperature and mortality have also been reported.[5]

Q3: Is there a therapeutic window for **IACS-010759** in preclinical models?

A3: Yes, a narrow therapeutic window has been observed. Efficacious antitumor doses have been identified that are initially well-tolerated in some preclinical models.^{[1][3]} However, escalation to higher doses to achieve greater efficacy can lead to the onset of dose-limiting toxicities, particularly neurotoxicity.^[1] Careful dose-finding studies are crucial for each specific preclinical model.

Q4: How does **IACS-010759** affect cellular metabolism beyond OXPHOS inhibition?

A4: Inhibition of OXPHOS by **IACS-010759** often leads to a compensatory increase in glycolysis to maintain cellular energy levels.^{[1][6]} This metabolic reprogramming is a key aspect to consider in experimental design. In some cancer models, the inhibition of Complex I also leads to reduced aspartate production, which can impair nucleotide biosynthesis.^[3]

Q5: What is the impact of **IACS-010759** on the AMPK/mTOR signaling pathway?

A5: By inducing cellular energy stress (increasing the AMP:ATP ratio), **IACS-010759** can lead to the activation of AMP-activated protein kinase (AMPK).^[7] Activated AMPK can then phosphorylate and inhibit components of the mTOR signaling pathway, a key regulator of cell growth and proliferation.^{[7][8]}

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Possible Cause	Troubleshooting Step
Dose too high	Review the dose-response data for your specific preclinical model. Consider that the maximum tolerated dose (MTD) can vary between different strains and cancer models. Start with lower doses and escalate cautiously. The 25 mg/kg dose was not tolerated in a neuroblastoma xenograft model.[3]
Rapid onset of toxicity	For initial studies, consider intermittent dosing schedules rather than daily administration to allow for recovery and reduce cumulative toxicity.
Off-target effects	While IACS-010759 is selective, ensure that the observed phenotype is consistent with on-target Complex I inhibition. Measure pharmacodynamic markers such as plasma lactate or perform metabolic profiling.

Issue 2: Inconsistent or Lack of Antitumor Efficacy

Possible Cause	Troubleshooting Step
Insufficient Drug Exposure	Verify the pharmacokinetic profile of IACS-010759 in your model. Ensure that the dosing regimen achieves and maintains plasma concentrations sufficient for target engagement.
Metabolic Plasticity of Tumor Cells	The tumor model may be relying on glycolysis for survival, rendering it less sensitive to an OXPHOS inhibitor. Assess the baseline metabolic profile of your cancer cells. Consider combination therapies that also target glycolysis.
Incorrect Preclinical Model	IACS-010759 is most effective in tumors highly dependent on OXPHOS. Confirm the metabolic phenotype of your chosen cancer model.

Issue 3: Difficulty in Assessing Neurotoxicity

Possible Cause	Troubleshooting Step
Subtle Behavioral Changes	Utilize sensitive and quantitative methods to assess peripheral neuropathy. The von Frey test for mechanical allodynia is a standard and effective method.[4]
Lack of a Clear Readout	Combine behavioral tests with histological analysis of nerve tissue (e.g., dorsal root ganglia) to look for signs of neuronal damage or demyelination.
Timing of Assessment	Neurotoxicity may develop over time with repeated dosing. Ensure that assessments are conducted at multiple time points throughout the study.

Quantitative Data from Preclinical Studies

Table 1: **IACS-010759** Dose-Response and Observed Toxicities in Mouse Models

Dose (mg/kg)	Preclinical Model	Efficacy Outcome	Observed Toxicities	Reference
5 or 10	NB-1 Neuroblastoma Xenograft	Tumor regression	Minimal body weight loss	[3]
25	NB-1 Neuroblastoma Xenograft	Not tolerated	Significant body weight loss	[3]
0.1, 0.3, 1.0, 5.0	NSG Mice	Dose-dependent increase in plasma concentration	Dose-dependent increase in mechanical sensitivity (peripheral neuropathy)	[4]
5	DLBCL Xenograft	-	Significant increase in plasma lactate	

Experimental Protocols

Protocol 1: Assessment of Peripheral Neuropathy (Mechanical Allodynia)

Objective: To quantify mechanical sensitivity in the hind paws of mice as an indicator of peripheral neuropathy.

Materials:

- Von Frey filaments of varying calibrated forces (e.g., Stoelting Co.)
- Elevated wire mesh platform
- Testing chambers

Procedure:

- Acclimate mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.
- Begin with a von Frey filament near the middle of the force range (e.g., 0.4 g).
- Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
- Hold the filament in place for 3-5 seconds.
- A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw.
- Use the up-down method to determine the 50% withdrawal threshold. If the mouse withdraws its paw, use a weaker filament for the next trial. If there is no response, use a stronger filament.
- Continue this pattern for a predetermined number of trials after the first crossover of response.
- Calculate the 50% paw withdrawal threshold using the formula described by Dixon or a commercially available software package.
- Perform baseline measurements before initiating treatment and at regular intervals during the treatment period.

Protocol 2: Measurement of Plasma Lactate

Objective: To quantify the concentration of lactate in mouse plasma as a pharmacodynamic marker of OXPHOS inhibition.

Materials:

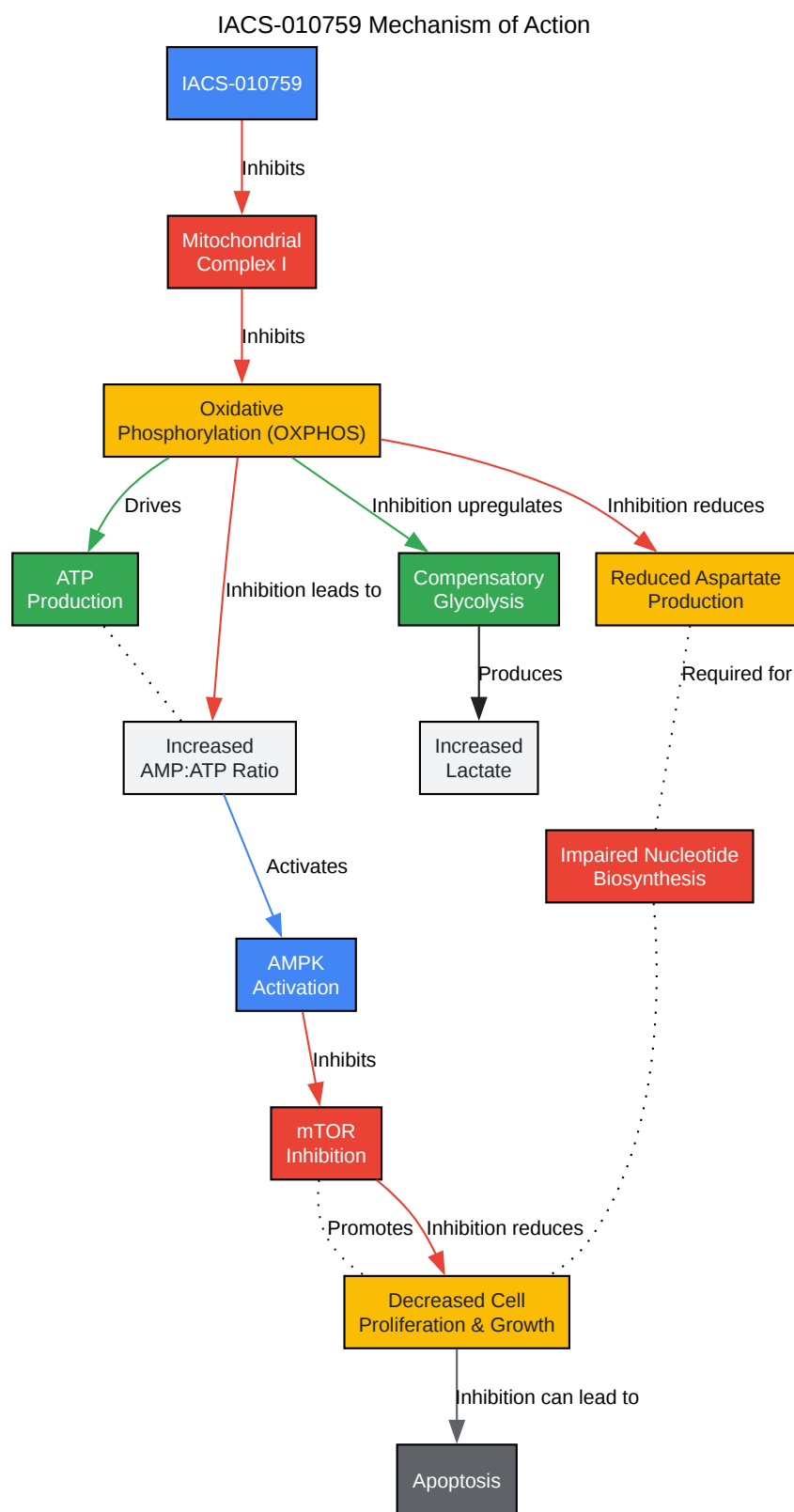
- Blood collection tubes containing an anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).
- Centrifuge

- Lactate assay kit (colorimetric or fluorometric, e.g., from Sigma-Aldrich, Abcam)
- Microplate reader

Procedure:

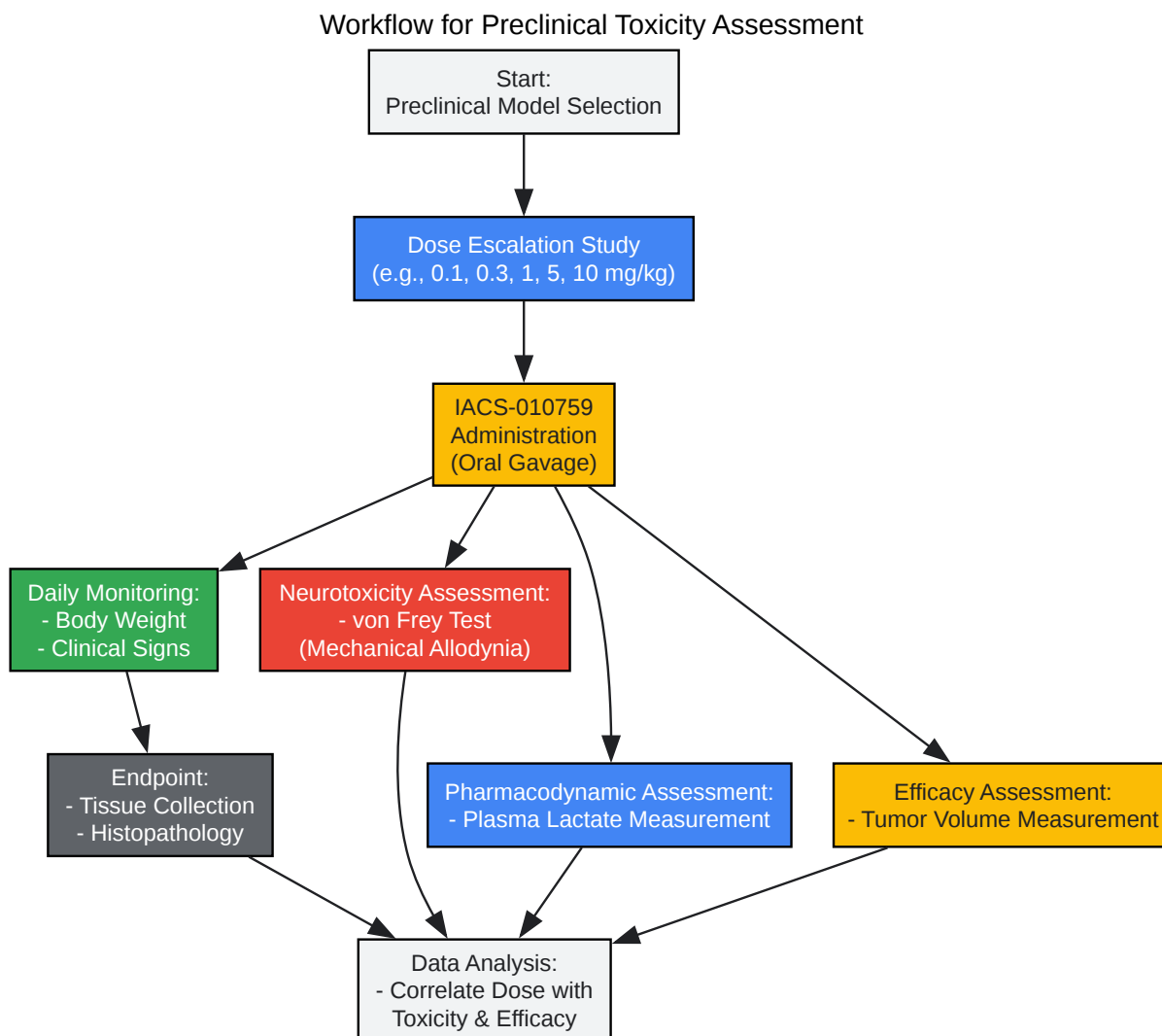
- Collect blood from mice via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) directly into the prepared collection tubes.
- Immediately place the blood on ice to minimize ex vivo glycolysis.[\[9\]](#)
- Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
- Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.
- Perform the lactate assay according to the manufacturer's instructions. This typically involves:
 - Preparing a standard curve with the provided lactate standard.
 - Adding plasma samples and standards to a 96-well plate.
 - Adding the reaction mix containing lactate oxidase and a probe.
 - Incubating the plate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
 - Measuring the absorbance or fluorescence using a microplate reader at the specified wavelength.
- Calculate the lactate concentration in the plasma samples by comparing their readings to the standard curve.

Visualizations



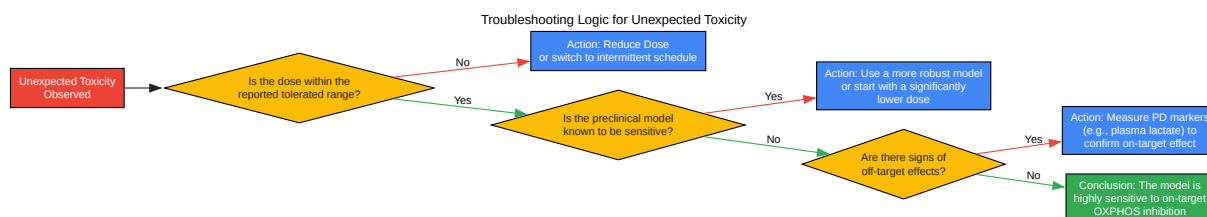
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Caption: Signaling pathway of **IACS-010759** action.



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Caption: Experimental workflow for toxicity assessment.



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Caption: Troubleshooting logic for unexpected toxicity.

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